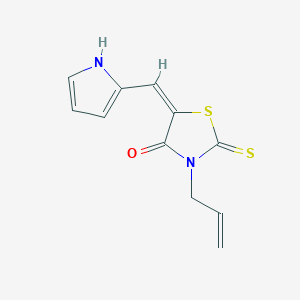
3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, which makes it an interesting topic to explore.
Mecanismo De Acción
The mechanism of action of 3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes or modulating signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, it has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its wide range of biological activities. This makes it an interesting compound to study for its potential use in the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to study its biological effects in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One of the potential areas of research is the development of new drugs based on this compound. Another area of research is the study of the mechanism of action of this compound, which can help in the development of more effective drugs. Additionally, the study of the structure-activity relationship of this compound can lead to the development of more potent analogs.
Métodos De Síntesis
The synthesis of 3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is carried out by reacting 2-thioxo-1,3-thiazolidin-4-one with allyl bromide and pyrrole-2-carboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
(5E)-3-prop-2-enyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c1-2-6-13-10(14)9(16-11(13)15)7-8-4-3-5-12-8/h2-5,7,12H,1,6H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWSWJGYUYKBC-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CN2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CN2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide](/img/structure/B5196016.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5196039.png)

![N-(4-acetylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5196059.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5196065.png)


![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5196076.png)

![N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5196109.png)
![11-[(3-fluorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5196114.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5196124.png)